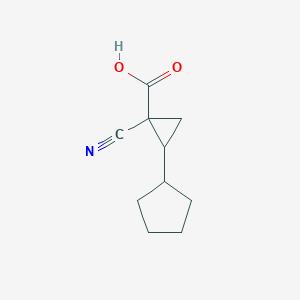

1-Cyano-2-cyclopentylcyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Halonium-Initiated C-O Bond Formation

1-Cyano-2-cyclopentylcyclopropane-1-carboxylic acid has been utilized in research focusing on novel C-O bond formations. A study by Ying Wei et al. (2012) showcased an efficient method for C-O bond formation through carboxylic acid catalyzed reactions, employing cyclopropane derivatives and providing access to biologically significant compounds like 5-amino-3(2H)-furanones. The mechanism proposed involves halonium-initiated tandem oxa-cyclization and ring opening of cyclopropane, highlighting the compound's versatility in synthesizing biologically relevant structures (Ying Wei, Shaoxia Lin, Hongxun Xue, F. Liang, Bao-zhong Zhao, 2012).

Annulations with Arylhydrazines

Another application involves the reaction of 1-cyanocyclopropane-1-carboxylates with arylhydrazines to produce 1,3,5-trisubstituted pyrazoles, as demonstrated by Shuwen Xue et al. (2016). This process, mediated by a Bronsted acid, serves as an efficient strategy for synthesizing structurally diverse pyrazole derivatives, showcasing the compound's utility in constructing complex nitrogen-containing heterocycles (Shuwen Xue, Jiamin Liu, Xushun Qing, Cunde Wang, 2016).

Synthesis of Glycosyl Esters

Tian Li (2009) explored the synthesis of glycosyl esters using cyclopropane carboxylic acid derivatives, highlighting the bioactivity of these leading compounds. The study prepared eight new compounds, showcasing the potential of cyclopropane derivatives in the synthesis of bioactive molecules with potential pharmaceutical applications (Tian Li, 2009).

Stress Mitigation in Plants

A study by G. Tiwari et al. (2018) applied 1-aminocyclopropane-1-carboxylic acid deaminase producing beneficial rhizobacteria to Panicum maximum under stress conditions. This research underscored the significance of cyclopropane derivatives in enhancing plant growth and stress resistance, offering insights into bioethanol production from biomass enhanced by microbial intervention (G. Tiwari, P. Duraivadivel, Satyawati Sharma, H. P., 2018).

Synthetic Precursors for Densely Functionalized Pyrroles

Ryan P. Wurz and A. Charette (2005) reported on the use of doubly activated cyclopropanes as synthetic precursors for the preparation of 4-nitro- and 4-cyano-dihydropyrroles. This study highlights the utility of cyclopropane derivatives in synthesizing densely functionalized pyrroles, demonstrating their role as versatile intermediates in organic synthesis (Ryan P. Wurz, A. Charette, 2005).

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

Properties

IUPAC Name |

1-cyano-2-cyclopentylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-6-10(9(12)13)5-8(10)7-3-1-2-4-7/h7-8H,1-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTFFCSOPMJQBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CC2(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2746959.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2746961.png)

![4-Bromobenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2746965.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2746966.png)

![7-(Azidomethyl)-2,6-dioxaspiro[4.5]decane](/img/structure/B2746971.png)

![N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2746973.png)